2-(6-Chloropyridazin-3-yl)phthalazin-1-one
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Overview
Description
2-(6-Chloropyridazin-3-yl)phthalazin-1-one is a heterocyclic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound consists of a phthalazinone core with a chloropyridazinyl substituent, which contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with chloropyridazine. One common method includes the use of ethyl bromoacetate and benzoyl chloride as carbon nucleophiles, which react with phthalazinone derivatives in the presence of anhydrous potassium carbonate in dry acetone to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The chloropyridazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)phthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of VEGFR-2, a receptor involved in angiogenesis. By inhibiting VEGFR-2, the compound can prevent the growth of new blood vessels, thereby inhibiting tumor growth and proliferation. Additionally, it induces apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds like 4-(4-isopropylphenyl)phthalazin-1(2H)-one share a similar core structure but differ in their substituents.
Chloropyridazine derivatives: Compounds with chloropyridazine moieties but different core structures.
Uniqueness
2-(6-Chloropyridazin-3-yl)phthalazin-1-one is unique due to its combined phthalazinone and chloropyridazinyl structure, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR-2 and induce apoptosis makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-5-6-11(16-15-10)17-12(18)9-4-2-1-3-8(9)7-14-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPTGUFVCCGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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